

molecular weight and formula of 1,3,5-Triiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **1,3,5-Triiodobenzene** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3,5-Triiodobenzene**, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this versatile compound.

Core Properties and Formula

1,3,5-Triiodobenzene is an aromatic organic compound in which three iodine atoms are substituted symmetrically on a benzene ring. Its chemical structure makes it a valuable precursor for the synthesis of C3-symmetric molecules, which have found applications in materials science and drug development.

Table 1: Physicochemical Properties of 1,3,5-Triiodobenzene



| Property | Value |
|-------------------|--|
| Molecular Formula | C ₆ H ₃ I ₃ [1] |
| Molecular Weight | 455.80 g/mol |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 181.0 to 185.0 °C |
| CAS Number | 626-44-8[1] |
| IUPAC Name | 1,3,5-triiodobenzene |

Synthesis of 1,3,5-Triiodobenzene

A common and effective method for the synthesis of **1,3,5-Triiodobenzene** involves the diazotization of 2,4,6-triiodoaniline followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2,4,6-Triiodoaniline

Materials:

- 2,4,6-triiodoaniline
- Sodium nitrite (NaNO₂)
- Sulfuric acid (H₂SO₄)
- Glacial acetic acid (AcOH)
- Copper(I) oxide (Cu₂O)
- Ethanol (dry)
- Benzene
- Anhydrous sodium sulfate (Na₂SO₄)



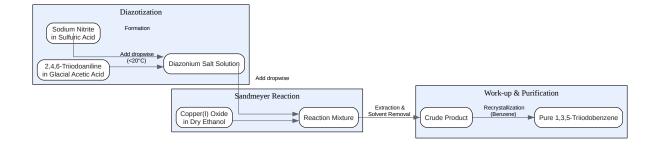
Ice

Procedure:

- Diazotization:
 - Slowly add finely ground sodium nitrite to sulfuric acid with stirring.
 - Prepare a solution of 2,4,6-triiodoaniline in glacial acetic acid.
 - Add the amine solution dropwise to the sodium nitrite/sulfuric acid mixture, maintaining the temperature below 20 °C with cooling.
 - Stir the reaction mixture at approximately 20 °C for about 30 minutes to ensure complete formation of the diazonium salt.
- Deamination (Sandmeyer Reaction):
 - Prepare a suspension of copper(I) oxide in dry ethanol.
 - Add the diazonium salt solution dropwise to the copper(I) oxide suspension with vigorous stirring over 15 minutes.
 - Heat the reaction mixture to boiling and stir for 30 minutes, or until the evolution of nitrogen gas ceases.
- · Work-up and Purification:
 - Cool the reaction mixture and let it stand for one day.
 - Pour the mixture into ice water and extract the product with benzene (3x).
 - Dry the combined benzene extracts with anhydrous sodium sulfate.
 - Remove the solvent by distillation under vacuum.
 - Recrystallize the crude product from benzene to obtain pure **1,3,5-Triiodobenzene**.



Synthesis Workflow



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Caption: Synthesis workflow for **1,3,5-Triiodobenzene**.

Applications in Drug Development and Research

1,3,5-Triiodobenzene serves as a versatile scaffold in medicinal chemistry and materials science. Its three iodine atoms provide reactive sites for cross-coupling reactions, enabling the construction of complex, multi-functional molecules.

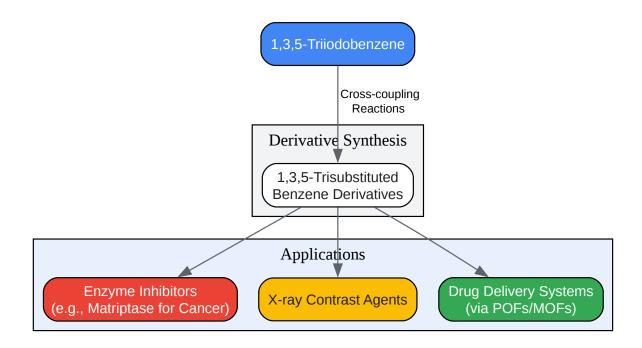
Table 2: Key Applications of 1,3,5-Triiodobenzene



| Application Area | Description |
|---------------------|--|
| Medicinal Chemistry | Serves as a core scaffold for the synthesis of pharmacologically active compounds. It is particularly useful for creating molecules with a 1,3,5-trisubstitution pattern.[2] |
| Drug Discovery | Derivatives of 1,3,5-trisubstituted benzenes have been investigated as potent and selective inhibitors of enzymes such as matriptase, which is implicated in cancer invasion and metastasis. [2] |
| Diagnostic Agents | The 1,3,5-triiodobenzene core is a fundamental component of many X-ray contrast agents used in medical imaging.[3][4] |
| Materials Science | Used in the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and separation technologies. |
| Organic Synthesis | A key building block for the synthesis of dendrimers and other complex molecular architectures due to its C3 symmetry.[5] |

Logical Relationship of Applications





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Caption: Applications of **1,3,5-Triiodobenzene** as a precursor.

Characterization and Purification Characterization

Standard analytical techniques are employed to confirm the identity and purity of **1,3,5- Triiodobenzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A singlet is expected in the aromatic region due to the three equivalent protons.
 - ¹³C NMR: Two signals are expected, one for the carbon atoms bearing an iodine atom and another for the carbon atoms bonded to hydrogen.
- Gas Chromatography (GC): Used to assess the purity of the compound. A purity of at least 95.0% is commercially available.

Purification



- Recrystallization: As mentioned in the synthesis protocol, recrystallization from a suitable solvent like benzene is a common method for purifying the crude product.
- Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is a standard purification technique in organic synthesis. A stationary phase such as silica gel can be used with an appropriate solvent system (eluent) to separate the desired compound from byproducts. The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis.[6] While a specific protocol for 1,3,5-Triiodobenzene is not detailed in the literature, general principles of column chromatography would apply.[7][8][9]

Conclusion

1,3,5-Triiodobenzene is a valuable and versatile chemical for researchers and professionals in drug development and materials science. Its symmetric structure and the reactivity of its iodine substituents make it an ideal starting material for the synthesis of a wide range of complex molecules with important applications, from potential anticancer agents to advanced diagnostic tools. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the laboratory and beyond.

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- To cite this document: BenchChem. [molecular weight and formula of 1,3,5-Triiodobenzene].
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